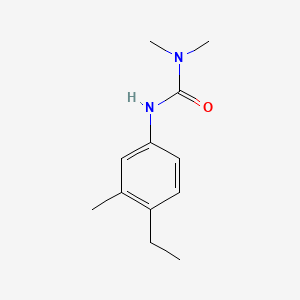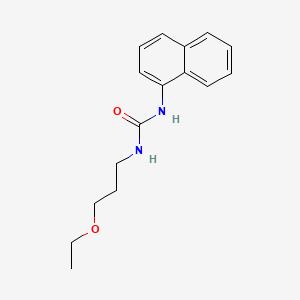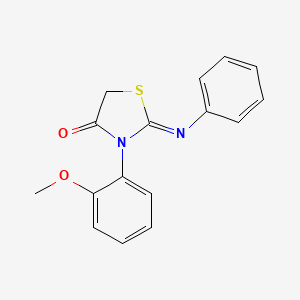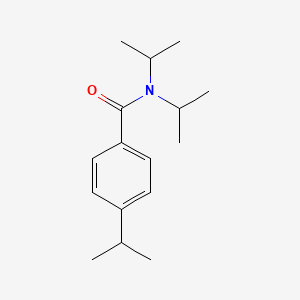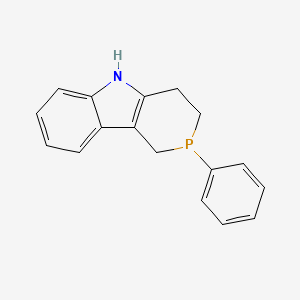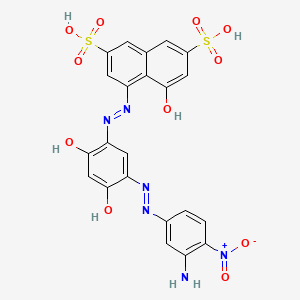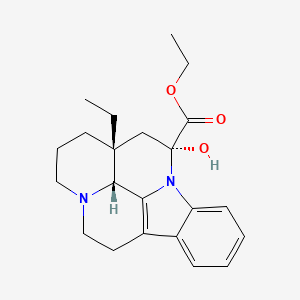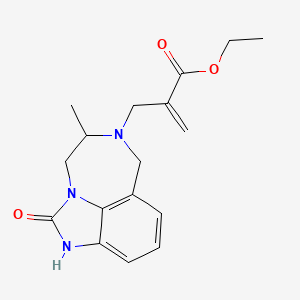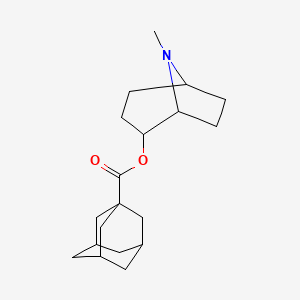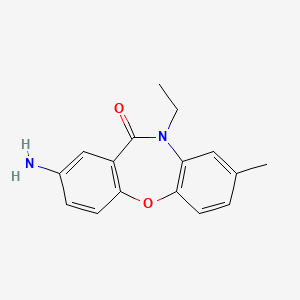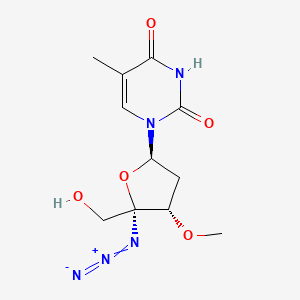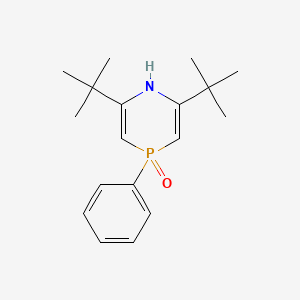
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide is an organophosphorus compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phosphorus-nitrogen ring system with bulky tert-butyl and phenyl substituents, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide typically involves the reaction of a phosphorus trichloride derivative with an amine and a phenyl-substituted alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents include phosphorus trichloride, tert-butylamine, and phenylacetylene. The reaction is often catalyzed by a base such as triethylamine and conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The bulky tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides and other oxidized derivatives.
Reduction: Phosphines and related reduced forms.
Substitution: Various substituted azaphosphinine derivatives depending on the reagents used.
科学的研究の応用
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers, where its unique structure imparts desirable properties.
作用機序
The mechanism of action of 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide involves its interaction with molecular targets through its phosphorus-nitrogen ring system. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing cellular processes.
類似化合物との比較
2,6-Di-tert-butylphenol: An antioxidant used in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
4,4’-Di-tert-butyl-2,2’-bipyridyl: Used in coordination chemistry and catalysis.
Uniqueness: 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide is unique due to its phosphorus-nitrogen ring system, which imparts distinct reactivity and stability compared to other similar compounds. The presence of bulky tert-butyl and phenyl groups further enhances its stability and makes it a valuable ligand in catalysis and coordination chemistry.
特性
CAS番号 |
34735-03-0 |
|---|---|
分子式 |
C18H26NOP |
分子量 |
303.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-phenyl-1H-1,4λ5-azaphosphinine 4-oxide |
InChI |
InChI=1S/C18H26NOP/c1-17(2,3)15-12-21(20,14-10-8-7-9-11-14)13-16(19-15)18(4,5)6/h7-13,19H,1-6H3 |
InChIキー |
SEJYTMGTGAAZDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CP(=O)(C=C(N1)C(C)(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


